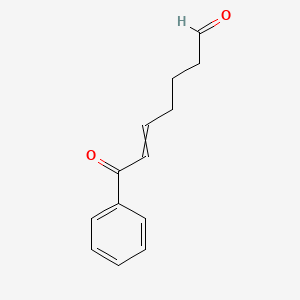

7-Oxo-7-phenylhept-5-enal

Description

Structure

3D Structure

Properties

CAS No. |

169892-12-0 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

7-oxo-7-phenylhept-5-enal |

InChI |

InChI=1S/C13H14O2/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-6,8-11H,1-2,7H2 |

InChI Key |

WRMUBRONHKSDEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 7 Oxo 7 Phenylhept 5 Enal

Established Synthetic Routes to 7-Oxo-7-phenylhept-5-enal

Wittig Reaction Protocols for Olefinic Bond Formation

A primary and established method for synthesizing (5E)-7-Oxo-7-phenylhept-5-enal involves the Wittig reaction. mdpi.compressbooks.publumenlearning.commasterorganicchemistry.com This reaction is a versatile tool in organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. pressbooks.publumenlearning.commasterorganicchemistry.com

In a typical procedure, a phosphorus ylide is generated from an appropriate phosphonium (B103445) salt. lumenlearning.com For the synthesis of this compound, the ylide is prepared from 2-bromo acetophenone (B1666503). mdpi.com This ylide then reacts with glutaric aldehyde. mdpi.com The reaction selectively forms the (E)-isomer of the olefinic bond, yielding (5E)-7-Oxo-7-phenylhept-5-enal. mdpi.com One reported synthesis using this protocol achieved a yield of 75%. mdpi.com The driving force behind the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com A significant advantage of this method is the precise control over the location of the newly formed double bond. pressbooks.publumenlearning.com

Precursor Functionalization and Chain Elongation Strategies

The synthesis of this compound can also be approached through the functionalization of precursor molecules and subsequent chain elongation. This often involves building the seven-carbon chain step-by-step and introducing the required functional groups—the aldehyde and the ketone—at appropriate stages. These strategies can involve a variety of organic reactions to extend the carbon skeleton and modify functional groups to arrive at the target dicarbonyl compound.

Advanced Asymmetric Synthesis of this compound and its Chiral Derivatives

The development of asymmetric methods to synthesize chiral derivatives of this compound is crucial for accessing enantiomerically enriched complex molecules.

Enantioselective and Diastereoselective Synthesis Approaches

Enantioselective and diastereoselective reactions involving this compound are pivotal in constructing molecules with multiple stereocenters. For instance, this dicarbonyl compound is a substrate in domino reactions to produce highly functionalized and stereochemically rich cyclic systems. nih.govresearchgate.net

One notable application is in the diastereodivergent synthesis of tetrasubstituted cyclohexanes through a tandem Michael-Michael cascade reaction. rsc.orgnih.gov This reaction, when catalyzed by a dual organocatalytic system of proline and cinchona-thiourea, allows for the formation of 2,3-syn diastereomers with high control. rsc.orgnih.gov Similarly, this compound and its aryl derivatives are used in domino Michael-hemiacetalization-Michael reactions to synthesize 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers. nih.govresearchgate.net These reactions can achieve excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov

Furthermore, rhodium-catalyzed diastereoselective C–H bond addition/cyclization cascades with enone-tethered aldehydes derived from this compound have been explored. semanticscholar.org These methods provide access to complex polycyclic structures.

Utilization of Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary can be removed and often recycled. sigmaaldrich.com

In the context of this compound, chiral oxazolidinones have been employed as auxiliaries. mdpi.com For example, bis-enones derived from this compound and bearing different chiral oxazolidinones have been synthesized. mdpi.com These chiral substrates were then used in an anion radical [2+2] photocycloaddition to produce enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.com The steric hindrance provided by the substituents on the oxazolidinone ring directs the stereochemical course of the cycloaddition. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Reference |

| Oxazolidinones | Aldol (B89426) reactions, Alkylation reactions, Diels-Alder reactions, [2+2] Photocycloaddition | mdpi.comwikipedia.org |

| Camphorsultam | Michael additions, Oxazoline ring formation | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | wikipedia.org |

Organocatalytic Approaches in Asymmetric Construction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net Several organocatalytic methods have been developed that utilize this compound as a key substrate.

A prominent example is the dual organocatalysis involving proline and a cinchona-thiourea derivative. rsc.orgnih.gov This cooperative catalytic system is employed in the one-pot Michael reaction cascade between this compound and nitrostyrene (B7858105), leading to densely functionalized tetrasubstituted cyclohexanes. rsc.orgnih.gov The proline activates the aldehyde end of the dicarbonyl compound by forming an enamine, while the cinchona-thiourea catalyst activates the nitrostyrene through non-covalent interactions. rsc.orgnih.gov This dual activation strategy provides a lower energy pathway and controls the stereochemical outcome of the C-C bond formations. rsc.orgnih.gov

Modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, have also been successfully used. nih.govresearchgate.net These catalysts have been applied to the domino Michael-hemiacetalization-Michael reaction of (E)-7-aryl-7-oxohept-5-enals with (E)-3-aryl-2-nitroprop-2-enols. nih.govresearchgate.net This methodology affords 3-oxabicyclo[3.3.1]nonan-2-one derivatives in good yields and with excellent stereoselectivities. nih.gov The modular nature of these catalysts allows for the potential for diastereodivergent synthesis by altering the catalyst components. nih.govresearchgate.net

Furthermore, organocatalytic tandem Michael-Michael reactions have been developed for the synthesis of functionalized spirooxindole derivatives from 7-oxohept-5-enals. rsc.org

Table 2: Organocatalytic Reactions Involving this compound

| Reaction Type | Catalyst System | Product | Stereoselectivity | Reference |

| Tandem Michael-Michael Cascade | Proline and Cinchona-Thiourea | Tetrasubstituted Cyclohexanes | High Diastereoselectivity | rsc.orgnih.gov |

| Domino Michael-Hemiacetalization-Michael | Modularly Designed Organocatalysts (MDOs) | 3-Oxabicyclo[3.3.1]nonan-2-ones | up to >99:1 dr, up to 96% ee | nih.govresearchgate.net |

| Tandem Michael-Michael Reaction | (S)-α,α-diphenylprolinol trimethylsilyl (B98337) ether and N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Spirooxindole derivatives | up to 97:3 dr, up to 98% ee | rsc.org |

Innovative Synthetic Paradigms

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific studies on the green synthesis of this exact compound are not extensively documented, the principles can be applied to its known synthetic routes, such as the Wittig reaction.

One of the primary starting materials for the synthesis of this compound is glutaraldehyde (B144438). Traditionally, glutaraldehyde production has involved methods that are not environmentally benign. However, recent research has focused on greener routes, such as the selective oxidation of cyclopentene (B43876) oxide using aqueous hydrogen peroxide as a clean oxidant and a reusable heterogeneous catalyst like WS2@hexagonal mesoporous silica. rsc.org Another green approach involves the direct oxidation of glutaraldehyde to glutaric acid using hydrogen peroxide, which represents a more sustainable pathway for derivatives of this starting material. rsc.org

The other key precursor, an acetophenone derivative, can also be synthesized using greener methods. For instance, the synthesis of 2,2-dialkoxy acetophenone derivatives has been achieved using a green method that involves heating with an alcohol in the presence of a base like sodium carbonate or potassium carbonate. google.com Furthermore, solvent-free grinding techniques have been employed for the synthesis of chalcone (B49325) derivatives from acetophenones and aldehydes, which aligns with the principles of green chemistry by minimizing solvent waste. gkyj-aes-20963246.com

The Wittig reaction itself, a cornerstone for the synthesis of alkenes, has been a focus for the application of green chemistry principles. Key areas of improvement include:

Atom Economy: The conventional Wittig reaction suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. rsc.org Strategies to improve this include the development of catalytic Wittig reactions where the phosphine (B1218219) oxide is reduced back to the phosphine in situ. acs.org

Solvent Choice: Traditional Wittig reactions often employ hazardous organic solvents. The use of water as a reaction medium has been shown to be effective for Wittig reactions with stabilized ylides and can even accelerate the reaction rate. untirta.ac.id Solvent-free conditions, such as hand-grinding of the reactants, have also been successfully implemented for Wittig reactions, further enhancing their green credentials. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been applied to the synthesis of glutaraldehyde-modified chitosan, demonstrating a more energy-efficient alternative to conventional heating. plos.org This approach could potentially be adapted for the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Research Findings |

| Use of Renewable Feedstocks | Sourcing glutaraldehyde and acetophenone from biomass. | Lignin is a potential renewable source for aromatic compounds like acetophenone derivatives. aip.org Chitosan, derived from shrimp shells, can be modified with glutaraldehyde. rsc.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents in the Wittig reaction. | Water has been demonstrated as an effective and often rate-enhancing solvent for Wittig reactions. untirta.ac.idmdpi.com |

| Design for Energy Efficiency | Utilizing alternative energy sources for the reaction. | Microwave-assisted synthesis has been shown to be more energy-efficient for related modifications. plos.org |

| Catalysis | Employing catalytic instead of stoichiometric reagents. | Development of catalytic Wittig reactions to reduce phosphine oxide waste is an active area of research. acs.org Heterogeneous catalysts are being used for the green synthesis of precursors like glutaraldehyde. rsc.org |

| Waste Prevention | Minimizing byproduct formation. | Solvent-free synthesis by grinding reactants together can significantly reduce waste. gkyj-aes-20963246.comresearchgate.net |

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the construction of complex molecules like this compound. While a direct chemoenzymatic route to this specific compound has not been reported, the functionalities present in the molecule suggest several prospective strategies.

The formation of the carbon-carbon double bond and the carbonyl groups can potentially be achieved through enzymatic catalysis. Key enzyme classes that could be employed include:

Aldolases: These enzymes catalyze the stereoselective formation of C-C bonds through aldol additions. rsc.orgresearchgate.net A retrosynthetic analysis of this compound could envision a disconnection that leads to simpler aldehyde and ketone precursors that could be coupled by an aldolase (B8822740).

Ene-reductases (ERs): ERs are capable of the asymmetric reduction of activated carbon-carbon double bonds, such as those found in enones and enals. sioc-journal.cnchemrxiv.org While this would be a reductive step, in a cascade, an ER could be used to set a specific stereochemistry if a chiral version of the molecule were desired.

Lipases: Lipases are versatile enzymes often used for the kinetic resolution of racemic alcohols and the synthesis of esters. scispace.com They could be employed in the synthesis of chiral precursors to this compound. For instance, a lipase (B570770) could resolve a racemic alcohol that is then oxidized to the corresponding aldehyde or ketone.

Transaminases (TAs): Transaminases are used for the synthesis of chiral amines from ketones. plos.orgrsc.org While not directly applicable to the final product, they could be used in the synthesis of chiral precursors that are later converted to the keto-aldehyde.

A prospective chemoenzymatic cascade for a related structure could involve the following steps:

Enzymatic C-C bond formation: An aldolase could be used to couple a simpler aldehyde with a ketone precursor to form a β-hydroxy ketone.

Dehydration: A chemical or enzymatic dehydration step would then generate the α,β-unsaturated ketone moiety.

Functional group manipulation: Further enzymatic or chemical steps could be used to introduce or modify the terminal aldehyde group.

For example, carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes. A chemoenzymatic route could involve the synthesis of a carboxylic acid precursor to this compound, followed by a final enzymatic reduction to the aldehyde.

| Enzyme Class | Potential Application in Synthesis of this compound or Precursors | Relevant Research |

| Aldolases | Formation of the carbon backbone through C-C bond formation. | Aldolases are known to catalyze the condensation of aldehydes and ketones to form β-hydroxy carbonyl compounds. rsc.orgresearchgate.net |

| Ene-Reductases | Asymmetric reduction of the C=C double bond for chiral derivatives. | Ene-reductases are used for the stereoselective reduction of enals and enones. sioc-journal.cnchemrxiv.org |

| Lipases | Kinetic resolution of racemic alcohol precursors to the aldehyde or ketone. | Lipases are widely used for the synthesis of enantiomerically pure intermediates. scispace.com |

| Carboxylic Acid Reductases (CARs) | Reduction of a carboxylic acid precursor to the terminal aldehyde. | CARs catalyze the single-step reduction of a carboxylate to an aldehyde. |

| Transaminases (TAs) | Synthesis of chiral amine precursors to the ketone functionality. | Transaminases are effective biocatalysts for the preparation of chiral amines from ketones. plos.orgrsc.org |

The development of such chemoenzymatic routes would not only offer access to potentially enantiomerically pure versions of this compound but would also align with the principles of green chemistry by utilizing mild reaction conditions and biodegradable catalysts.

Reactivity Profiles and Diverse Chemical Transformations of 7 Oxo 7 Phenylhept 5 Enal

Nucleophilic and Electrophilic Reactivity of 7-Oxo-7-phenylhept-5-enal

The structure of this compound contains two key electrophilic centers: the aldehyde carbonyl carbon and the ketone carbonyl carbon, as well as the β-carbon of the enone system. The presence of these functional groups suggests a rich potential for nucleophilic attack.

Theoretically, the aldehyde group in this compound would be more reactive towards nucleophiles than the ketone due to less steric hindrance and greater polarization. In the context of Michael additions, the enone moiety serves as a classic Michael acceptor. Nucleophiles would be expected to add to the β-carbon of the carbon-carbon double bond. figshare.comresearchgate.net

Condensation reactions, such as an intramolecular aldol (B89426) condensation, are theoretically plausible. Deprotonation at the α-carbon to the aldehyde could generate an enolate that could then attack the ketone carbonyl, leading to a cyclic product. However, specific studies or documented examples of these reactions for this compound are not found in the surveyed literature.

A general representation of a Michael addition is the reaction of a nucleophile (Michael donor) with an α,β-unsaturated carbonyl compound (Michael acceptor). figshare.com The reaction proceeds via 1,4-conjugate addition to form a Michael adduct. researchgate.net

Table 1: Potential Michael Donors and Acceptors in the Context of this compound

| Role | Potential Reactant with this compound |

| Michael Donor | Enolates, amines, thiols, cuprates |

| Michael Acceptor | The α,β-unsaturated ketone system of this compound |

This table is illustrative of general Michael reactions and does not represent experimentally verified reactions of this compound.

The carbon-carbon double bond in the α,β-unsaturated ketone system of this compound could potentially participate in cycloaddition reactions, such as Diels-Alder reactions, where it would act as a dienophile. Similarly, metathesis reactions, particularly cross-metathesis with other olefins, are a theoretical possibility. nih.gov However, the scientific literature lacks specific examples of this compound undergoing these transformations.

Cascade and Domino Reaction Chemistry Involving this compound

Cascade and domino reactions, which involve a series of intramolecular reactions, are powerful tools in organic synthesis. The multifunctional nature of this compound makes it a hypothetical candidate for such reaction sequences.

A Michael reaction cascade involving this compound could theoretically be initiated by the addition of a nucleophile to the enone system. The resulting enolate could then participate in an intramolecular cyclization, for example, by attacking the aldehyde carbonyl. While this represents a plausible reaction pathway, no specific instances have been documented for this compound.

Organophotoredox catalysis has emerged as a powerful method for promoting various chemical transformations, including [2+2] photocycloadditions. In principle, the enone moiety of this compound could undergo such a reaction with another olefin upon photochemical activation. This would lead to the formation of a cyclobutane ring. Nevertheless, there is no specific research in the surveyed literature that demonstrates this reactivity for this compound.

A Michael-hemiacetalization-Michael reaction sequence is a sophisticated cascade that could be envisioned for this compound. This would likely involve the initial Michael addition of a nucleophile containing a hydroxyl group. The subsequent intramolecular hemiacetalization with the aldehyde or ketone could then be followed by a second Michael addition. As with the other potential reactions, there are no specific documented examples of this sequence for this compound.

Metal-Catalyzed and Organocatalyzed Transformations

The versatile chemical structure of this compound lends itself to a variety of metal-catalyzed and organocatalyzed transformations, enabling the synthesis of complex molecular architectures.

Dual Chiral Organocatalysis with Proline and Cinchona-Thiourea

A notable application of this compound is in dual chiral organocatalysis, a powerful strategy that utilizes two chiral catalysts to cooperatively control the stereochemical outcome of a reaction. In a one-pot catalytic Michael reaction cascade, this compound reacts with nitrostyrene (B7858105), catalyzed by a combination of (S)-proline and a Cinchona-thiourea derivative, to yield a densely functionalized tetra-substituted cyclohexane (B81311) product. rsc.orgnih.gov

This dual catalytic system operates through a synergistic mechanism. (S)-proline covalently activates the aldehyde group of this compound to form an enamine intermediate. rsc.org Simultaneously, the Cinchona-thiourea catalyst activates nitrostyrene through non-covalent interactions. rsc.org The subsequent Michael addition of the enamine to the activated nitrostyrene establishes two of the four stereocenters in the final product. rsc.org

A key aspect of this dual catalysis is the formation of a syn-enamine, which is favored due to a network of hydrogen bonding interactions involving the Cinchona-thiourea catalyst. nih.gov This is in contrast to a proline-only catalyzed reaction where an anti-enamine is typically preferred. nih.gov The cooperative action of both catalysts, facilitated by hydrogen bonding and π-π stacking interactions, provides a lower energy pathway for the reaction cascade. rsc.org

| Catalyst System | Reactants | Product | Key Mechanistic Features |

| (S)-Proline and Cinchona-Thiourea | This compound, Nitrostyrene | Tetra-substituted cyclohexane | Cooperative activation, syn-enamine formation, hydrogen bonding network |

Modularly Designed Organocatalyst (MDO) Applications

While specific applications of modularly designed organocatalysts (MDOs) with this compound are not extensively detailed in the provided search results, the principles of MDOs are relevant to the dual catalysis system described above. The combination of proline and Cinchona-thiourea can be considered a form of modular catalysis, where distinct catalytic units are brought together to achieve a specific transformation with high stereocontrol. The thiourea (B124793) moiety of the Cinchona catalyst is crucial for achieving good enantioselectivity in related reactions. nih.gov

Nickel-Catalyzed Cycloaddition Reactions

Nickel(0)-catalyzed intramolecular [4+4] cycloaddition reactions represent a powerful method for the construction of bicyclic ring systems. While a direct example involving this compound is not explicitly detailed, this type of reaction is utilized in the synthesis of bicyclo[5.3.1]undecadiene structures, highlighting the potential for transition metal catalysis to effect complex cyclizations.

Other Transition Metal-Catalyzed Reactions

Further research into other transition metal-catalyzed reactions involving this compound would likely reveal a broader scope of synthetic possibilities, including but not limited to cross-coupling, hydrogenation, and metathesis reactions, leveraging the reactivity of its enone and aldehyde functionalities.

Reductive and Oxidative Manipulations of this compound

The aldehyde and ketone functional groups within this compound, along with the carbon-carbon double bond, provide multiple sites for reductive and oxidative transformations.

Reductive Transformations:

Selective reduction of the aldehyde can be achieved using mild reducing agents, yielding the corresponding alcohol while preserving the enone moiety. More powerful reducing agents would likely reduce both the aldehyde and the ketone. Catalytic hydrogenation could be employed to reduce the carbon-carbon double bond, potentially with stereocontrol depending on the catalyst and conditions used.

Oxidative Transformations:

The aldehyde group is susceptible to oxidation to a carboxylic acid using a variety of oxidizing agents. The enone system can also undergo oxidative cleavage under more vigorous conditions.

| Transformation | Reagent/Catalyst (Example) | Product Type |

| Selective Aldehyde Reduction | Mild Reducing Agent | Allylic Alcohol |

| Ketone and Aldehyde Reduction | Strong Reducing Agent | Diol |

| C=C Double Bond Reduction | H₂, Pd/C | Saturated Aldehyde/Ketone |

| Aldehyde Oxidation | PCC, DMP | Carboxylic Acid |

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Reaction Mechanisms for 7-Oxo-7-phenylhept-5-enal Transformations

The transformations of this compound are characterized by a series of well-defined mechanistic steps, including enamine formation, carbon-carbon bond formation, and intramolecular cyclization, often occurring in a sequential or cascaded fashion.

Enamine Formation and Subsequent C-C Bond Formation Mechanisms

In the presence of a secondary amine catalyst, such as (S)-proline, the aldehydic end of this compound undergoes covalent activation to form a crucial enamine intermediate. nih.govrsc.org Density functional theory (DFT) computations have shown that this enamine formation is a key initiating step in subsequent bond-forming reactions. nih.govrsc.org Specifically, a syn-(E)-enamine is preferentially formed, which then participates in carbon-carbon bond formation. researchgate.net

A prominent example is the Michael reaction cascade between this compound and nitrostyrene (B7858105). nih.govrsc.org The formed enamine adds to the nitrostyrene in the first Michael addition, leading to the formation of a nitronate anion. nih.govrsc.org This step is crucial as it establishes the configuration at two of the four chiral centers in the final product. nih.govrsc.org Computational studies have been instrumental in understanding the relative stability of different enamine intermediates and their reaction pathways. acs.org

Intramolecular Cyclization Steps and Stereochemical Control

Following the initial intermolecular C-C bond formation, the resulting intermediate undergoes an intramolecular cyclization. In the reaction between this compound and nitrostyrene, the nitronate anion cyclizes with the enone moiety of the original dicarbonyl compound. nih.govrsc.org This intramolecular Michael addition determines the stereochemistry of the remaining two chiral centers, leading to a densely functionalized tetra-substituted cyclohexane (B81311) product. nih.govrsc.org

In a different transformation, a domino Michael-hemiacetalization-Michael reaction between (E)-7-aryl-7-oxohept-5-enals and (E)-3-aryl-2-nitroprop-2-en-1-ols leads to the formation of a bicyclic hemiacetal. nih.gov The proposed mechanism involves the formation of an enamine which reacts via a Michael addition, followed by an intramolecular hemiacetalization and a subsequent intramolecular Michael reaction to yield the final bicyclic product. nih.gov The stereochemistry of the four contiguous stereogenic centers is controlled throughout this domino process. nih.gov

Radical Anion Intermediates in Photochemical Processes

Currently, there is no specific information available in the provided search results detailing the involvement of radical anion intermediates in photochemical processes of this compound.

Proposed Pathways in Domino and Cascade Reactions

The synthesis of complex molecules from this compound often relies on domino or cascade reactions, where multiple bonds are formed in a single synthetic operation without the isolation of intermediates. A well-documented example is the dual organocatalytic Michael reaction cascade with nitrostyrene, which proceeds through a tandem Michael-Michael sequence to yield a tetrasubstituted cyclohexane. nih.gov

Another notable domino reaction involves a Michael-hemiacetalization-oxa-Michael sequence, which was initially envisioned for the reaction between (E)-7-oxo-7-phenylhept-5-enal and a nitroalkene. nih.gov However, the observed outcome was a bicyclic hemiacetal formed through a domino Michael-hemiacetalization-Michael reaction, highlighting the subtle factors that can influence the pathway of a cascade reaction. nih.gov These reactions exemplify the efficiency of domino strategies in rapidly building molecular complexity from this compound.

Role of Catalyst-Substrate Interactions in Stereoselectivity

The stereochemical outcome of reactions involving this compound is profoundly influenced by the interactions between the catalysts and the substrates. In the dual catalytic system of proline and cinchona-thiourea, a cooperative action is observed. nih.govrsc.org The cinchona-thiourea catalyst is actively involved in each step of the reaction, working in conjunction with proline. nih.govrsc.org

This cooperativity is facilitated by a network of noncovalent interactions, including hydrogen bonding and π-π stacking. rsc.org For instance, in the intramolecular ring-closing Michael addition, π-π stacking occurs between the aryl ring of the cinchona-thiourea and the phenyl ring of the α,β-unsaturated carbonyl end of the substrate. nih.gov Simultaneously, hydrogen bonding between the thiourea (B124793) moiety and the carbonyl group of the enone, as well as the nitro group of the nitrostyrene, helps to orient the substrates and control the stereoselectivity. nih.gov These specific interactions are responsible for the preferential formation of certain diastereomers. nih.govrsc.org

Theoretical and Computational Chemistry Studies of 7 Oxo 7 Phenylhept 5 Enal

Quantum Chemical Calculations

Density Functional Theory (DFT) for Mechanistic Elucidation and Pathway Energetics

In the absence of specific studies on 7-Oxo-7-phenylhept-5-enal, one can surmise that DFT calculations would be invaluable for exploring its reactivity. For similar α,β-unsaturated carbonyl compounds, DFT has been successfully used to map out the potential energy surfaces of various reactions, such as nucleophilic additions, cycloadditions, and reductions. These calculations would typically involve optimizing the geometries of reactants, products, transition states, and intermediates to determine the activation energies and reaction enthalpies, thereby predicting the most favorable reaction pathways.

Ab Initio Methods in Electronic Structure Analysis

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide highly accurate electronic structure information for this compound. While computationally more demanding than DFT, these methods are often used to benchmark the results of DFT calculations and to obtain precise data on molecular properties like bond lengths, bond angles, and vibrational frequencies. Such analyses would offer a fundamental understanding of the molecule's geometry and electronic makeup.

Computational Modeling of Reaction Intermediates and Transition States

For any reaction involving this compound, computational modeling would be essential to characterize the transient species that are often difficult to observe experimentally. By locating and characterizing the transition state structures, chemists can gain insight into the geometry of the activated complex and understand the factors that control the reaction rate. Similarly, modeling the structure and stability of reaction intermediates would help to build a complete picture of the reaction mechanism.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

The structure of this compound, with its multiple reactive sites (an aldehyde, a ketone, and a carbon-carbon double bond), suggests that reactions could exhibit regioselectivity and stereoselectivity. Computational methods are frequently employed to predict and explain these outcomes. By calculating the energies of different possible transition states leading to various regioisomeric or stereoisomeric products, researchers can predict the major product of a reaction.

Molecular Orbital Analysis and Electronic Properties Relevant to Reactivity

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this compound would provide key insights into its reactivity. The energy and spatial distribution of the HOMO would indicate its nucleophilic character and the likely sites for electrophilic attack, while the LUMO would reveal its electrophilic character and the probable sites for nucleophilic attack. Other calculated electronic properties, such as the electrostatic potential map and atomic charges, would further illuminate the reactive nature of the molecule.

While the application of these computational methodologies to this compound is theoretically sound and would undoubtedly yield valuable chemical insights, the specific data and detailed research findings for this compound are not currently available in the scientific literature. Therefore, the comprehensive theoretical and computational study of this compound represents an unexplored area for future research.

Applications in Advanced Organic Synthesis and Scaffold Construction

A Key Building Block for Complex Molecular Architectures

7-Oxo-7-phenylhept-5-enal serves as a pivotal precursor in the synthesis of a variety of intricate molecular scaffolds, demonstrating its utility in constructing diverse and densely functionalized cyclic systems.

Synthesis of Densely Functionalized Tetrasubstituted Cyclohexanes

The strategic arrangement of reactive sites in this compound facilitates its participation in cascade reactions to generate highly substituted cyclohexane (B81311) derivatives. A notable application is the highly diastereodivergent synthesis of tetrasubstituted cyclohexanes through a cascade reaction with nitroalkenes. This process, catalyzed by modularly designed organocatalysts, allows for the controlled formation of multiple stereocenters in a single synthetic operation. For instance, the reaction of (E)-7-oxo-7-phenylhept-5-enal with (E)-1-nitrohex-1-ene, in the presence of D-proline and a cinchona-derived thiourea (B124793) catalyst, yields complex products such as (1S,2S,3S,4S)-2-butyl-3-nitro-4-(2-oxo-2-phenylethyl)cyclohexane-1-carbaldehyde. This transformation highlights the efficiency of using this compound to rapidly build molecular complexity.

Construction of Bicyclo[3.2.0]heptanes

The synthesis of the bicyclo[3.2.0]heptane framework, a core structure in various bioactive molecules, can be achieved using this compound as a key starting material. An innovative approach involves an organophotoredox-catalyzed anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. In this methodology, this compound serves as a precursor to the requisite bis-enone substrate. This stereoselective synthesis is mediated by visible light and an organic photosensitizer, such as Eosin Y, demonstrating a modern and efficient route to these valuable bicyclic systems. The reaction proceeds through a radical anion cycloaddition, leading to the formation of highly substituted and enantioenriched bicyclo[3.2.0]heptane derivatives, particularly when chiral auxiliaries are employed.

Formation of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

This compound and its derivatives are instrumental in the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one scaffolds. These complex bicyclic ethers are constructed through an organocatalytic domino Michael-hemiacetalization-Michael reaction. Specifically, the reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts, leads to the formation of a bicyclic hemiacetal. Subsequent oxidation with pyridinium (B92312) chlorochromate (PCC) yields the desired 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high stereoselectivity, creating four contiguous stereogenic centers. nih.gov

Synthesis of Spirooxindole Derivatives

While direct literature examples of this compound in spirooxindole synthesis are not prevalent, its structure is well-suited for participation in established multi-component reactions for constructing this privileged heterocyclic motif. A plausible synthetic route involves a Michael addition reaction between this compound and a suitable isatin-derived precursor. For instance, in a three-component reaction, isatin (B1672199), an amine, and this compound could potentially react in a cascade fashion. The initial condensation of isatin with the amine would form an intermediate that could then undergo a Michael addition with the α,β-unsaturated ketone moiety of this compound, followed by intramolecular cyclization to furnish the spirooxindole core. This hypothetical pathway is based on the known reactivity of isatins and Michael acceptors in the synthesis of complex spirocyclic systems.

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of innovative synthetic methods. The aforementioned organocatalytic cascade reactions and organophotoredox-catalyzed cycloadditions exemplify how this compound has been central to the advancement of efficient and stereoselective transformations. These domino reactions, where multiple bonds are formed in a single pot, represent a significant step towards more sustainable and atom-economical chemical synthesis. The ability to construct complex polycyclic systems with high levels of stereocontrol from a relatively simple starting material underscores the strategic importance of this compound in the design of novel synthetic strategies.

Strategic Intermediate in Natural Product Total Synthesis

The capacity of this compound to generate intricate molecular scaffolds, such as the bicyclo[3.2.0]heptane and 3-oxabicyclo[3.3.1]nonane systems, which are present in a variety of natural products, positions it as a valuable intermediate in the field of total synthesis. While a direct application of this compound as a synthetic precursor in a completed total synthesis of a specific natural product is not yet prominently documented, its demonstrated utility in forming these core structures suggests its high potential. The synthesis of these complex bicyclic and polycyclic frameworks is often a critical challenge in the total synthesis of natural products. Therefore, methodologies that employ this compound offer a strategic advantage for accessing these targets and their analogues for biological evaluation.

Advanced Analytical Methodologies for Research on 7 Oxo 7 Phenylhept 5 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Its ability to probe the chemical environment of individual nuclei provides invaluable information on the carbon-hydrogen framework of a molecule.

High-Field ¹H and ¹³C NMR Techniques

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstones of molecular structure determination. For 7-Oxo-7-phenylhept-5-enal, these one-dimensional techniques provide the initial and most critical data for its characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The aldehydic proton is expected to be the most downfield signal, typically appearing between 9 and 10 ppm. The vinyl protons of the α,β-unsaturated system will resonate in the olefinic region (5-7 ppm), and their coupling constant will be indicative of the double bond's stereochemistry (typically ~16 Hz for an E configuration). The protons on the carbon adjacent to the phenyl ketone will also be deshielded. The aliphatic protons of the heptane (B126788) chain will appear at higher field strengths.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in the molecule. The carbonyl carbons of the ketone and aldehyde are the most deshielded, appearing in the range of 190-210 ppm. The sp²-hybridized carbons of the phenyl ring and the double bond will be found between 100 and 150 ppm. The sp³-hybridized carbons of the aliphatic chain will resonate at the highest field.

While specific, experimentally derived spectral data for this compound is not widely available in peer-reviewed literature, a predicted dataset based on established chemical shift increments and spectral data of analogous compounds is presented below for illustrative purposes.

Interactive Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.78 | t | 1.5 |

| H-2 | 2.55 | dt | 7.2, 1.5 |

| H-3 | 1.80 | p | 7.2 |

| H-4 | 2.45 | q | 7.0 |

| H-5 | 6.20 | dt | 15.8, 7.0 |

| H-6 | 6.95 | d | 15.8 |

| H-Ar (ortho) | 7.95 | d | 7.5 |

| H-Ar (meta) | 7.55 | t | 7.5 |

| H-Ar (para) | 7.45 | t | 7.5 |

Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-1 | 202.1 |

| C-2 | 43.5 |

| C-3 | 21.8 |

| C-4 | 32.5 |

| C-5 | 130.5 |

| C-6 | 148.0 |

| C-7 | 199.5 |

| C-Ar (ipso) | 136.8 |

| C-Ar (ortho) | 128.6 |

| C-Ar (meta) | 128.9 |

| C-Ar (para) | 133.2 |

Multidimensional NMR (e.g., COSY, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR and to elucidate the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, thus confirming the linear heptane chain structure. The absence of a correlation between H-6 and the aromatic protons would confirm the placement of the phenyl ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is crucial for determining stereochemistry. For the α,β-unsaturated system in this compound, a strong NOESY correlation between H-5 and H-6 would provide definitive evidence for the E-stereochemistry of the double bond.

Advanced NMR Methodologies (e.g., microcryoprobe NMR, DNP) for Sample-Limited Studies

In many research contexts, such as natural product isolation or metabolite identification, the amount of available sample is extremely limited. Advanced NMR technologies are crucial in such scenarios.

Microcryoprobe NMR: These probes utilize cryogenically cooled electronics to significantly reduce thermal noise, leading to a dramatic increase in signal-to-noise ratio. This allows for the acquisition of high-quality NMR data on microgram quantities of material, making it an ideal technique for the analysis of trace amounts of this compound.

Dynamic Nuclear Polarization (DNP): DNP is a sensitivity-enhancement technique that transfers the high polarization of electron spins to the nuclear spins of the sample. This can lead to signal enhancements of several orders of magnitude, enabling the study of previously intractable samples. For a sample of this compound that is too dilute for conventional NMR, DNP could provide the necessary sensitivity boost for full structural characterization.

Application of NMR for Dynamic Process Studies

Molecules containing both ketone and aldehyde functionalities, particularly with intervening unsaturation, can potentially exist in equilibrium with their enol tautomers. NMR spectroscopy is a powerful tool to study such dynamic processes. By acquiring spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the keto and potential enol forms. This allows for the determination of the equilibrium constant and the thermodynamic parameters of the tautomerization process.

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₁₃H₁₄O₂), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₃H₁₄O₂]⁺˙ | 202.0994 |

| [C₁₃H₁₄O₂ + H]⁺ | 203.1072 |

| [C₁₃H₁₄O₂ + Na]⁺ | 225.0891 |

The fragmentation of this compound upon ionization in the mass spectrometer would be expected to follow pathways characteristic of α,β-unsaturated phenyl ketones. Key fragmentation processes would include:

Alpha-cleavage adjacent to the carbonyl groups, leading to the loss of radicals.

Cleavage of the bond between the carbonyl carbon and the phenyl group , resulting in a benzoyl cation (m/z 105) and a C₆H₉O radical.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Interactive Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 105 | [C₆H₅CO]⁺ | Cleavage of C-C bond adjacent to the phenyl ketone |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 173 | [M - CHO]⁺ | Loss of the formyl radical |

| 145 | [M - C₄H₅O]⁺ | Complex rearrangement and fragmentation |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound, providing detailed information about its molecular structure through controlled fragmentation. In a typical MS/MS experiment, the protonated molecule or molecular ion is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For this compound, the fragmentation pattern is expected to be characteristic of its functional groups, including the aldehyde, the α,β-unsaturated ketone, and the phenyl group. Key fragmentation pathways would likely involve cleavages at the carbonyl groups and along the aliphatic chain.

Expected Fragmentation Patterns for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 203.1067 [M+H]⁺ | 185.0961 | 18.0106 (H₂O) | Loss of water from the protonated molecule. |

| 203.1067 [M+H]⁺ | 174.1119 | 29.0028 (CHO) | Loss of the formyl radical from the aldehyde group. |

| 203.1067 [M+H]⁺ | 105.0335 | 98.0732 (C₆H₁₀O) | Cleavage yielding the benzoyl cation. |

| 203.1067 [M+H]⁺ | 77.0386 | 126.0681 (C₇H₁₀O₂) | Formation of the phenyl cation. |

This data is illustrative and based on the general fragmentation patterns of α,β-unsaturated ketones and aldehydes.

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Coupled chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of this compound, enabling its separation from complex mixtures and providing confident identification and quantification.

GC-MS Analysis:

For GC-MS analysis, this compound, being a relatively volatile compound, can be analyzed directly. The gas chromatograph separates the compound from other volatile components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that allows for its unambiguous identification. The retention time in the GC provides an additional layer of identification.

LC-MS Analysis:

LC-MS is particularly useful for the analysis of this compound in complex biological or reaction matrices, especially when the compound is present at low concentrations. nih.gov Reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. Following separation by the liquid chromatograph, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), for detection and identification. LC-MS/MS can be further employed for enhanced selectivity and sensitivity in complex samples. nih.gov

Typical Parameters for Coupled Techniques:

| Technique | Column Type | Mobile/Carrier Gas | Ionization Mode |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Electron Ionization (EI) |

| LC-MS | C18 reversed-phase | Acetonitrile/Water with formic acid | Electrospray Ionization (ESI) |

Chiroptical Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique for determining the absolute configuration of chiral molecules like this compound, should a chiral center be present. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For α,β-unsaturated ketones, the electronic transitions associated with the chromophore are sensitive to the chiral environment, making CD spectroscopy a powerful tool for stereochemical elucidation.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional moieties.

Expected IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2750 | Weak |

| C=O stretch (conjugated ketone) | ~1685 | Strong |

| C=O stretch (aldehyde) | ~1730 | Strong |

| C=C stretch (conjugated) | ~1620 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Weak |

These values are approximate and can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The α,β-unsaturated ketone and the phenyl group in this compound constitute the primary chromophores that absorb UV radiation.

The conjugated system of the enone gives rise to a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. masterorganicchemistry.com The presence of the phenyl group in conjugation with the ketone would be expected to cause a bathochromic (red) shift in the absorption maxima compared to a simple aliphatic enone. utoronto.ca

Expected UV-Vis Absorption Maxima for this compound:

| Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~245 | High |

| n → π | ~320 | Low |

These values are estimates and can vary depending on the solvent and substitution effects.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes

The unique structure of 7-Oxo-7-phenylhept-5-enal, which contains multiple reactive sites, opens the door to a variety of unexplored chemical transformations. The presence of an aldehyde, a ketone, and a conjugated double bond allows for a range of reactions. Future research could focus on intramolecular reactions, leveraging the proximity of these functional groups to construct complex cyclic and heterocyclic systems.

Additionally, the α,β-unsaturated ketone moiety is a prime candidate for conjugate addition reactions, also known as Michael additions. masterorganicchemistry.comlibretexts.org The exploration of novel nucleophiles in this context could lead to the synthesis of a diverse array of new compounds with potential applications in various fields. The aldehyde group, on the other hand, can participate in a wide range of transformations, including aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. tandfonline.comwikipedia.org

Development of More Sustainable Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste and energy consumption. ispe.orgpharmafeatures.comjddhs.comjocpr.com Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of environmentally benign solvents, catalytic processes, and renewable starting materials. acs.org

One promising avenue is the exploration of one-pot synthesis or tandem reactions, where multiple transformations occur in a single reaction vessel, thereby reducing the need for purification of intermediates and minimizing solvent usage. rsc.org For instance, a multi-component reaction could be designed to assemble the this compound scaffold in a single step from simpler, readily available precursors.

| Parameter | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often hazardous organic solvents | Water, supercritical CO2, bio-based solvents |

| Catalysts | Stoichiometric reagents | Recyclable catalysts, biocatalysts |

| Energy | High temperature and pressure | Lower energy input, alternative energy sources |

| Waste | Significant by-product formation | High atom economy, minimal waste |

Expansion of Catalytic Applications and Catalyst Design

The functional groups within this compound make it a versatile substrate for various catalytic transformations. Future research could focus on designing novel catalysts that can selectively act on one functional group in the presence of others. For example, developing a catalyst that selectively reduces the aldehyde without affecting the ketone or the alkene would be a significant achievement.

Furthermore, the molecule itself could serve as a ligand for transition metal catalysts, with the potential for applications in asymmetric catalysis. The design of chiral catalysts for enantioselective transformations of this compound would be a valuable contribution to the field of organic synthesis. acs.orgacs.org The development of bifunctional catalysts, which can activate two different parts of a molecule simultaneously, could also lead to novel and efficient transformations. chemeurope.comnih.gov

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. stanford.edu For this compound, future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational methods like Density Functional Theory (DFT) to elucidate the pathways of its various potential reactions. aiche.orgnih.gov

For example, computational studies could be used to predict the stereochemical outcomes of asymmetric reactions or to understand the role of a catalyst in a particular transformation. This integrated approach can provide a detailed picture of the transition states and intermediates involved, guiding the rational design of more efficient and selective synthetic methods. nih.gov

Potential as a Precursor to Novel Functional Materials (non-biological/medicinal applications)

The bifunctional nature of this compound also makes it an attractive building block for the synthesis of novel functional materials. The presence of two carbonyl groups and a polymerizable double bond opens up possibilities for creating new polymers with unique properties. For instance, polymerization of the alkene could lead to polymers with pendant phenyl ketone and aldehyde groups, which could be further modified to tune the material's properties. nih.govrsc.org

These materials could find applications in areas such as coatings, adhesives, or as functional components in electronic devices. The phenyl group can also be functionalized to introduce additional properties, such as fluorescence or electroactivity, leading to the development of advanced materials with tailored functionalities. mdpi.com The ability to form bifunctional molecules from renewable resources like fatty acids also points towards sustainable routes for new polymers. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.